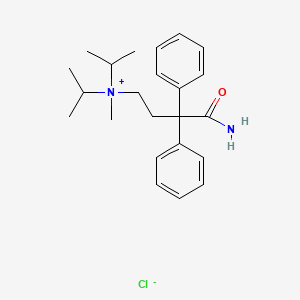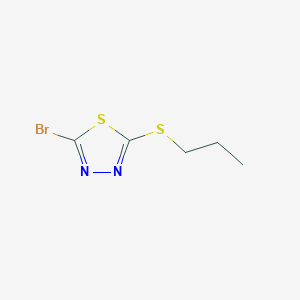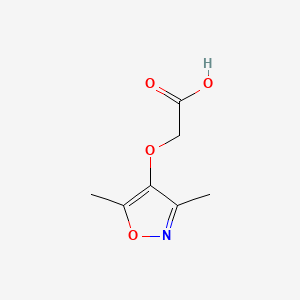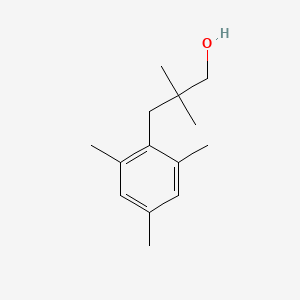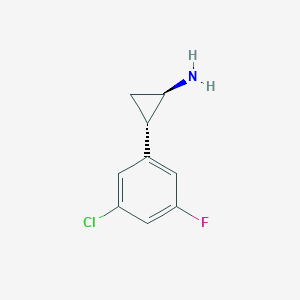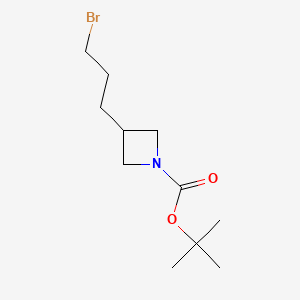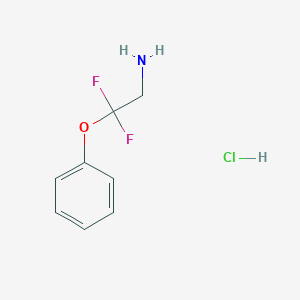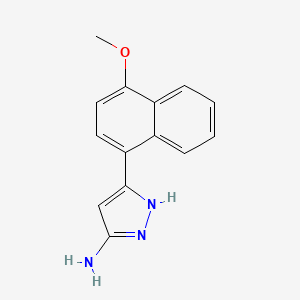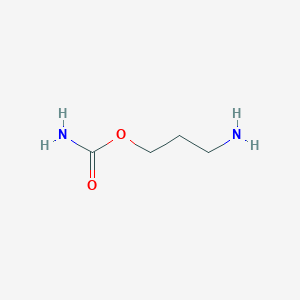
3-Aminopropyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropyl carbamate is an organic compound with the molecular formula C4H10N2O2 It is a derivative of carbamic acid and is characterized by the presence of an amino group attached to a propyl chain, which is further linked to a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Aminopropyl carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with phosgene or its derivatives to form the corresponding carbamate. Another method includes the reaction of 3-aminopropylamine with carbon dioxide and an alkylating agent in the presence of a base such as cesium carbonate .
Industrial Production Methods: In industrial settings, the continuous synthesis of carbamates from carbon dioxide and amines is gaining popularity due to its efficiency and environmental benefits. This method employs 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive, allowing for the direct utilization of carbon dioxide under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopropyl carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include ureas, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Aminopropyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various carbamate derivatives.
Mecanismo De Acción
The mechanism by which 3-aminopropyl carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis in cancer cells . This pathway is crucial for cell growth and survival, and its inhibition can effectively reduce tumor proliferation.
Comparación Con Compuestos Similares
N-Boc-1,3-propanediamine: This compound is structurally similar but contains a Boc (tert-butoxycarbonyl) protecting group instead of a carbamate group.
tert-Butyl (3-aminopropyl)carbamate: Another related compound with a tert-butyl group attached to the carbamate moiety.
Uniqueness: 3-Aminopropyl carbamate is unique due to its specific combination of an amino group and a carbamate group, which provides distinct reactivity and versatility in various chemical reactions
Propiedades
Fórmula molecular |
C4H10N2O2 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
3-aminopropyl carbamate |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3-8-4(6)7/h1-3,5H2,(H2,6,7) |
Clave InChI |
OUHPEQFMFIKJQZ-UHFFFAOYSA-N |
SMILES canónico |
C(CN)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


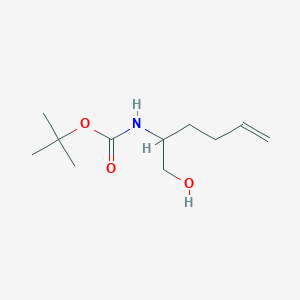
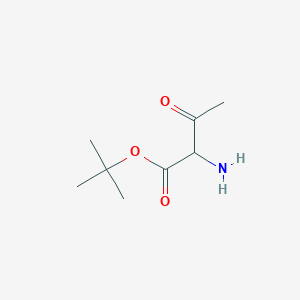
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
